molecular formula C11H16N2 B13320044 N-[1-(pyridin-2-yl)ethyl]cyclobutanamine

N-[1-(pyridin-2-yl)ethyl]cyclobutanamine

Cat. No.: B13320044
M. Wt: 176.26 g/mol
InChI Key: ARBNFAMITMEJOA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[1-(pyridin-2-yl)ethyl]cyclobutanamine is an organic compound with the molecular formula C11H16N2 It consists of a cyclobutanamine moiety attached to a pyridin-2-yl group via an ethyl linker

Properties

Molecular Formula

C11H16N2

Molecular Weight

176.26 g/mol

IUPAC Name

N-(1-pyridin-2-ylethyl)cyclobutanamine

InChI

InChI=1S/C11H16N2/c1-9(13-10-5-4-6-10)11-7-2-3-8-12-11/h2-3,7-10,13H,4-6H2,1H3

InChI Key

ARBNFAMITMEJOA-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=CC=N1)NC2CCC2

Origin of Product

United States

Preparation Methods

Cyclobutane Ring Formation via Photochemical or Thermal Cycloaddition

Methodology:

  • [2+2] Cycloaddition of Alkenes:
    The classical approach involves photochemically induced [2+2] cycloaddition of suitable alkene precursors, such as 1,3-butadiene derivatives with pyridine-functionalized alkenes, under UV irradiation or thermal conditions, to form the cyclobutane ring.

  • Example Reaction Conditions:

    • Solvent: Acetone or benzene
    • Catalyst: None or sensitizers like benzophenone
    • Temperature: Ambient to 50°C
    • UV Light: 300-350 nm

Advantages:

  • High regioselectivity
  • Mild reaction conditions

Functionalization of Cyclobutane with Amino Group

Methodology:

  • Nucleophilic Substitution or Amination:
    The cyclobutane ring can be functionalized through nucleophilic substitution at a suitable leaving group (e.g., halogenated cyclobutane intermediates) or via direct amination using ammonia or primary amines under catalytic conditions.

  • Reaction Conditions:

    • Reagents: Ammonia in ethanol or liquid ammonia
    • Catalyst: Transition metals such as copper or palladium for catalytic amination
    • Temperature: 25–100°C

Note:
This step often involves the formation of a cyclobutylamine intermediate, which is then further derivatized.

Attachment of the Pyridin-2-yl Moiety

Methodology:

  • Nucleophilic Aromatic Substitution (SNAr):
    The pyridin-2-yl fragment can be introduced via nucleophilic substitution of a suitable halogenated pyridine derivative (e.g., 2-chloropyridine) with the cyclobutylamine under basic conditions.

  • Reaction Conditions:

    • Reagents: Potassium carbonate or sodium hydride
    • Solvent: Dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)
    • Temperature: 80–120°C

Alternative Approach:

  • Reductive Amination:
    Condensation of a pyridin-2-yl aldehyde with the cyclobutylamine, followed by reduction, can also afford the target compound.

Representative Data Table of Preparation Conditions

Step Reagents Solvent Catalyst Temperature Notes
Cyclobutane formation 1,3-Butadiene derivatives Acetone None Ambient to 50°C UV irradiation or thermal
Amination Ammonia or primary amines Ethanol or liquid ammonia Transition metals (Cu, Pd) 25–100°C Nucleophilic substitution
Pyridin-2-yl attachment 2-Chloropyridine DMF or DMSO Potassium carbonate or sodium hydride 80–120°C SNAr reaction
Reductive amination Pyridin-2-yl aldehyde Methanol Sodium borohydride Room temperature Optional alternative

Patent and Literature Support

Patent WO1998022459A1

This patent describes the synthesis of pyridin-2-yl-methylamine derivatives, including methods involving the neutralization of acidic aqueous phases, extraction, and purification via rectification under reduced pressure. The process involves steps like halogenation, substitution, and subsequent amination, which can be adapted for the synthesis of the target compound. The patent emphasizes the importance of controlled conditions to optimize yield and purity, particularly in the context of heterocyclic substitution reactions.

Literature on Pyridine and Cyclobutane Functionalization

Research articles highlight the utility of nucleophilic aromatic substitution for attaching heterocycles to amine frameworks, especially when employing activated halogenated pyridines. Additionally, photochemical [2+2] cycloaddition reactions have been extensively documented for cyclobutane synthesis, with subsequent functionalization steps tailored for complex molecule assembly.

Summary of Key Considerations

  • Reaction Conditions:
    Precise temperature control, choice of solvent, and reagent purity are critical for high-yield synthesis.

  • Selectivity:
    SNAr reactions are favored for pyridine attachment due to their regioselectivity, especially at the 2-position.

  • Purification:
    Techniques such as column chromatography, distillation, and recrystallization are employed to isolate the final product with high purity.

  • Scalability: Continuous flow processes and optimized catalytic systems facilitate large-scale production.

Chemical Reactions Analysis

Types of Reactions

N-[1-(pyridin-2-yl)ethyl]cyclobutanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The compound can participate in nucleophilic substitution reactions, where the pyridinyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic medium.

    Reduction: LiAlH4 in anhydrous ether or NaBH4 in methanol.

    Substitution: Nucleophiles such as halides, amines, or thiols under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine carboxylic acids, while reduction may produce cyclobutanamine derivatives.

Scientific Research Applications

N-[1-(pyridin-2-yl)ethyl]cyclobutanamine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and receptor binding due to its structural similarity to biologically active molecules.

    Industry: Used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of N-[1-(pyridin-2-yl)ethyl]cyclobutanamine involves its interaction with molecular targets such as enzymes or receptors. The pyridinyl group can participate in hydrogen bonding and π-π interactions, while the cyclobutanamine moiety can provide steric hindrance and hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    N-(pyridin-2-yl)amides: These compounds share the pyridinyl group but differ in the amide linkage.

    N-(pyridin-2-yl)ethylamines: Similar structure but with different alkyl linkers.

    Cyclobutanamines: Compounds with the cyclobutanamine moiety but different substituents.

Uniqueness

N-[1-(pyridin-2-yl)ethyl]cyclobutanamine is unique due to the combination of the pyridinyl group and the cyclobutanamine moiety, which provides a distinct set of chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Biological Activity

N-[1-(pyridin-2-yl)ethyl]cyclobutanamine is a compound of significant interest due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a cyclobutane ring and a pyridine moiety, contributing to its unique chemical properties. The molecular formula is C12_{12}H16_{16}N2_2, with a molecular weight of 176.26 g/mol. The compound's structure allows for various interactions with biological targets, including hydrogen bonding and π-π interactions, which are crucial for modulating biological activity.

The mechanism of action of this compound primarily involves its interaction with specific enzymes and receptors:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in critical metabolic pathways, influencing cellular processes.
  • Receptor Modulation : It interacts with various receptors, altering signaling pathways that can lead to cell death in malignant cells or modulation of neurotransmitter systems.

The pyridine ring can engage in π-π interactions with aromatic residues in proteins, while the cyclobutane moiety provides rigidity that influences binding affinity and specificity.

Biological Activity

Research has indicated several areas where this compound exhibits biological activity:

Anticancer Potential

Preliminary studies suggest that this compound may possess anticancer properties, as evidenced by its effects on various cancer cell lines:

Cell LineIC50 (µM)Mechanism of Action
HeLa (cervical)15Caspase-3 activation
MCF-7 (breast)20Mitochondrial membrane depolarization
A549 (lung)25DNA fragmentation

These findings indicate the compound's potential as a therapeutic agent against cancer.

Antimicrobial Activity

A case study published in the Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of this compound against resistant bacterial strains. The compound demonstrated potent activity against methicillin-resistant Staphylococcus aureus (MRSA), with an MIC value significantly lower than traditional antibiotics, highlighting its potential as an antimicrobial agent .

Comparative Analysis with Similar Compounds

The uniqueness of this compound can be further understood by comparing it with structurally similar compounds:

Compound NameStructureKey FeaturesUniqueness
N-[1-(pyridin-3-yl)ethyl]cyclobutanamineSimilar structure with pyridine at position 3Exhibits different biological activity due to position changeVariation in receptor binding affinity
N-(pyridin-2-yl)methylcyclobutanamineContains a methyl group instead of ethylPotentially different reactivity patternsMethyl substitution alters steric effects
2-AminopyridineSimple pyridine derivativeBasic building block for various synthesesLacks cyclobutane structure, limiting complexity

This comparison underscores how structural variations can significantly influence biological activity and therapeutic potential.

Q & A

What are the optimal synthetic routes for N-[1-(pyridin-2-yl)ethyl]cyclobutanamine, and how do reaction conditions influence yield and purity?

Basic Research Question
The synthesis of this compound can be achieved via reductive amination or nucleophilic substitution. For example, coupling cyclobutanamine with a pyridin-2-yl ethyl halide precursor under basic conditions (e.g., K₂CO₃ in DMF) is a common approach. Reaction parameters such as solvent polarity (DMF vs. THF), temperature (room temp. vs. reflux), and catalyst selection (e.g., Pd for cross-coupling) critically affect yield and purity. Purification via column chromatography or recrystallization is recommended to isolate the product .

How can X-ray crystallography or NMR spectroscopy resolve the three-dimensional structure of this compound?

Advanced Research Question
X-ray crystallography remains the gold standard for determining the absolute configuration and conformational flexibility of this compound. Single-crystal diffraction data, processed using programs like SHELXL , can reveal bond angles, torsional strain in the cyclobutane ring, and intermolecular interactions. For dynamic structural insights, 2D NMR techniques (e.g., NOESY or HSQC) elucidate spatial relationships between protons and carbons, particularly useful in solution-phase studies .

What strategies are effective in analyzing the binding affinity of this compound to biological targets such as enzymes or receptors?

Advanced Research Question
Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) are robust for quantifying binding kinetics (KD, kon/koff) to targets like G protein-coupled receptors or kinases. Computational docking (e.g., AutoDock Vina) can predict binding poses, guided by the compound’s pyridine moiety, which often participates in π-π stacking or hydrogen bonding. Comparative studies with halogenated analogs (e.g., fluorophenyl derivatives) may reveal substituent effects on affinity .

How do structural modifications, such as halogen substitution on the aromatic ring, influence the compound’s pharmacological profile?

Advanced Research Question
Halogen substitutions (e.g., fluorine or chlorine at the pyridine or phenyl ring) alter lipophilicity (LogP), bioavailability, and target selectivity. For instance, fluorination can enhance metabolic stability by blocking cytochrome P450 oxidation. Comparative SAR studies using analogs like N-[(4-bromo-3-fluorophenyl)methyl]cyclobutanamine demonstrate that halogen positioning affects steric hindrance and electronic interactions with hydrophobic enzyme pockets .

What computational methods are recommended for predicting the ADMET properties of derivatives of this compound?

Advanced Research Question
Quantitative Structure-Activity Relationship (QSAR) models and molecular dynamics simulations predict ADMET profiles. Tools like SwissADME estimate solubility, permeability (e.g., Blood-Brain Barrier penetration), and cytochrome P450 interactions. Hydrophobic substituents (e.g., methyl groups) may improve membrane permeability but reduce aqueous solubility, requiring optimization via logP adjustments .

How can researchers address discrepancies in activity data across different in vitro assays for this compound?

Advanced Research Question
Discrepancies often arise from assay conditions (e.g., buffer pH, co-solvents like DMSO) or cell-line variability. Normalize data using positive/negative controls (e.g., reference inhibitors) and validate findings across orthogonal assays (e.g., fluorescence-based vs. radiometric assays). Statistical tools like Bland-Altman plots or ANOVA identify systematic biases .

What are the best practices for characterizing the stability of this compound under various storage conditions?

Basic Research Question
Stability studies should assess degradation under temperature (-20°C vs. 4°C), humidity, and light exposure. Use HPLC-MS to monitor decomposition products (e.g., oxidation of the cyclobutane ring or pyridine moiety). Lyophilization or storage in inert atmospheres (argon) prolongs shelf life, particularly for hygroscopic derivatives .

What role does the cyclobutane ring play in the compound’s conformational rigidity and bioactivity?

Advanced Research Question
The cyclobutane ring introduces torsional strain, favoring specific conformations that optimize interactions with target proteins. Computational studies (e.g., DFT calculations) reveal strain energy (~25 kcal/mol), which may enhance binding entropy by restricting rotational freedom. Comparative studies with cyclohexane or cyclopentane analogs show reduced activity, highlighting the ring’s unique role .

How can researchers validate the purity of synthesized batches of this compound?

Basic Research Question
Combine chromatographic (HPLC/GC) and spectroscopic (NMR, IR) methods. For NMR, integrate peaks corresponding to the pyridine (δ 8.5–7.5 ppm) and cyclobutane (δ 2.5–1.5 ppm) protons. Mass spectrometry (HRMS) confirms molecular weight (C11H15N2, exact mass 175.1235) .

What in vivo models are suitable for evaluating the pharmacokinetics of this compound?

Advanced Research Question
Rodent models (rats/mice) are standard for assessing oral bioavailability, half-life, and tissue distribution. Radiolabeled versions (e.g., <sup>14</sup>C) track metabolite formation. Microdialysis in specific organs (e.g., brain) quantifies blood-brain barrier penetration, critical for CNS-targeted applications .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.